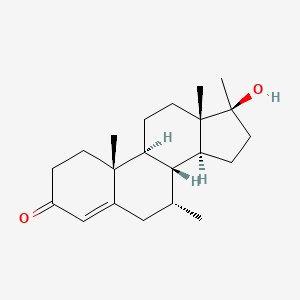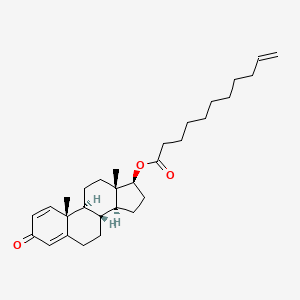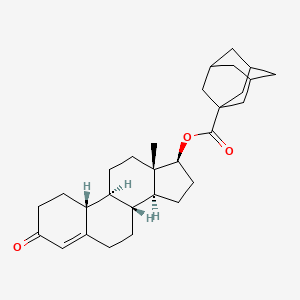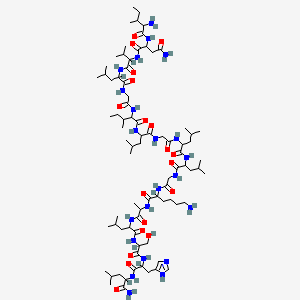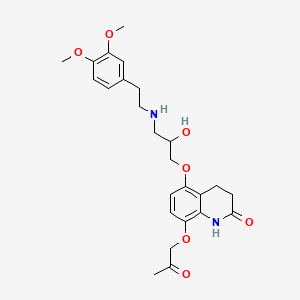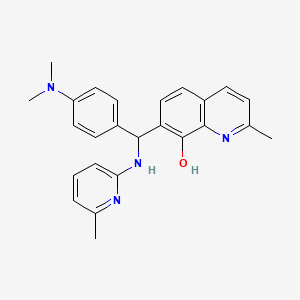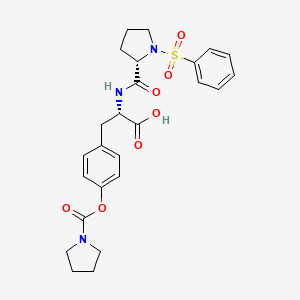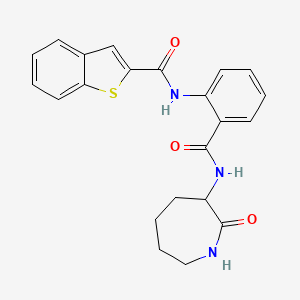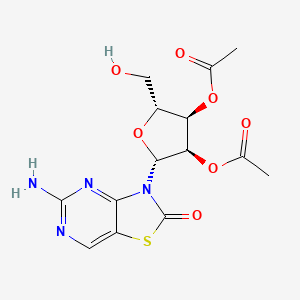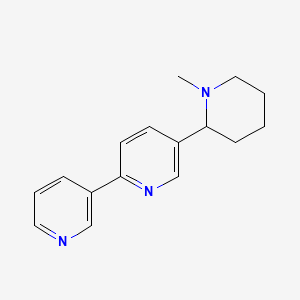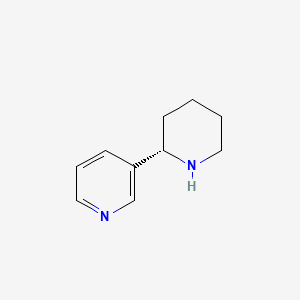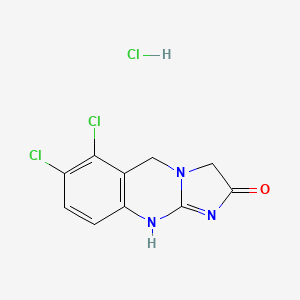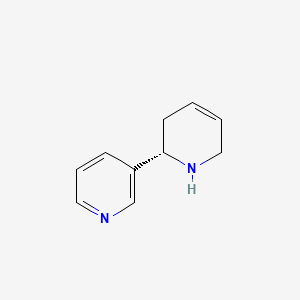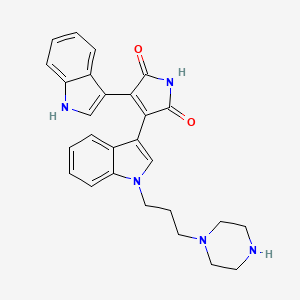
ビスインドリルマレイミド VII
概要
説明
Bisindolylmaleimide VII is a potent and selective inhibitor of protein kinase C. It is structurally similar to the naturally occurring molecule staurosporine but is more selective for protein kinase C over other protein kinases. This compound is widely used in scientific research to probe protein kinase C-mediated pathways involved in the transduction of hormone, cytokine, and growth factor signals .
科学的研究の応用
Bisindolylmaleimide VII has a wide range of scientific research applications:
Chemistry: It is used as a tool to study protein kinase C-mediated pathways and to develop new inhibitors with improved selectivity and potency.
Biology: The compound is employed in cellular studies to investigate the role of protein kinase C in various biological processes, including cell growth, differentiation, and apoptosis.
Medicine: Bisindolylmaleimide VII is explored for its potential therapeutic applications in treating diseases such as cancer, where protein kinase C plays a critical role.
Industry: The compound is used in the development of new drugs and in the study of signal transduction pathways relevant to pharmaceutical research
作用機序
Target of Action
Bisindolylmaleimide VII is a potent, selective inhibitor of Protein Kinase C (PKC) . PKC is a family of protein kinases that play critical roles in several signal transduction pathways. They are involved in regulating the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
Bisindolylmaleimide VII interacts with the catalytic subunit of PKC, inhibiting its function . This inhibition is competitive with ATP . The compound’s potency as an inhibitor of PKC is increased by cationic substituents at the indole nitrogen .
Biochemical Pathways
By inhibiting PKC, Bisindolylmaleimide VII affects PKC-mediated pathways for the transduction of hormone, cytokine, and growth factor signals . This can lead to a variety of downstream effects, depending on the specific pathway and cell type involved.
Pharmacokinetics
It is known that the compound should be prepared in dmso for use
Result of Action
The inhibition of PKC by Bisindolylmaleimide VII can have various molecular and cellular effects, depending on the specific role of PKC in the cells being studied. For example, PKC plays a role in cell growth and proliferation, so inhibition of PKC could potentially affect these processes .
Action Environment
The action, efficacy, and stability of Bisindolylmaleimide VII can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C
生化学分析
Biochemical Properties
Bisindolylmaleimide VII interacts with the catalytic subunit of PKC, inhibiting its function . The inhibition is competitive with ATP . Studies of structure-activity relationships of analogs indicate that cationic substituents at the indole nitrogen increase the potency as an inhibitor of PKC .
Cellular Effects
Bisindolylmaleimide VII has been shown to have significant effects on various types of cells and cellular processes. It is used to selectively probe for PKC-mediated pathways for transduction of hormone, cytokine, and growth factor signals . It has also been reported to inhibit ABCG2, a half-transporter associated with drug resistance in cancer cells .
Molecular Mechanism
The molecular mechanism of action of Bisindolylmaleimide VII involves its binding to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation and activation, leading to reduced expression of STAT3 downstream target genes .
Temporal Effects in Laboratory Settings
It is known that Bisindolylmaleimide VII is a potent and selective inhibitor of protein kinase C, and its effects can be observed in both in vitro and in vivo studies .
Metabolic Pathways
Bisindolylmaleimide VII is involved in the metabolic pathways related to protein kinase C (PKC). It inhibits PKC by interacting with the catalytic subunit .
Transport and Distribution
It is known that Bisindolylmaleimide VII can inhibit the ATP-binding cassette (ABC) transporter ABCB1 .
Subcellular Localization
It is known that Bisindolylmaleimide VII can bind to the SH2 domain of STAT3, suggesting a potential nuclear localization .
準備方法
Bisindolylmaleimide VII can be synthesized through various synthetic routes. One common method involves the reaction of N-methylindole-3-glyoxylamide with methyl aryl acetates in the presence of potassium tert-butoxide in tetrahydrofuran (THF) . The reaction conditions typically require careful control of temperature and solvent to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反応の分析
Bisindolylmaleimide VII undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often use halogenating agents or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
類似化合物との比較
Bisindolylmaleimide VII is structurally similar to other bisindolylmaleimides and indolylmaleimide derivatives, such as:
Bisindolylmaleimide I: Another potent inhibitor of protein kinase C, but with different selectivity and potency profiles.
Bisindolylmaleimide VIII: Known for its inhibitory effects on various protein kinases, including protein kinase C.
Staurosporine: A naturally occurring molecule with broad-spectrum kinase inhibition but less selectivity compared to bisindolylmaleimide VII .
The uniqueness of bisindolylmaleimide VII lies in its high selectivity for protein kinase C and its ability to inhibit specific pathways with minimal off-target effects.
特性
IUPAC Name |
3-(1H-indol-3-yl)-4-[1-(3-piperazin-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c33-26-24(20-16-29-22-8-3-1-6-18(20)22)25(27(34)30-26)21-17-32(23-9-4-2-7-19(21)23)13-5-12-31-14-10-28-11-15-31/h1-4,6-9,16-17,28-29H,5,10-15H2,(H,30,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLVUAHQOFDKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274364 | |
| Record name | bisindolylmaleimide vii | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137592-47-3 | |
| Record name | bisindolylmaleimide vii | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


